Diethyl ureidomalonate
Overview
Description
Diethyl ureidomalonate is a chemical compound involved in various synthetic processes, notably in the production of diethyl carbonate (DEC) and other related urea and carbamate derivatives. This compound plays a crucial role in organic synthesis, particularly in reactions involving carbonylation, alcoholysis, and the synthesis of α-ureidophosphonates and ureas.
Synthesis Analysis
The synthesis of diethyl ureidomalonate and related compounds involves multiple approaches. For instance, the production of DEC from urea and ethanol has been explored using metal oxides as catalysts, with ZnO showing notable catalytic activity (Wang et al., 2007). Another method involves a greener, eco-sustainable procedure using ultrasonic irradiation for the synthesis of α-ureidophosphonates, highlighting the efficiency and environmental benefits of this approach (Bouzina et al., 2015).
Molecular Structure Analysis
The molecular structure of diethyl ureidomalonate derivatives has been analyzed through various techniques, including X-ray crystallography. For example, the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provides insights into the geometric configuration and intermolecular interactions within these compounds (Coughlin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of diethyl ureidomalonate involves its participation in various reactions, including the direct cleavage of unactivated carbamates and ureas. This process, facilitated by diethylenetriamine, showcases the compound's utility in selectively breaking down carbamates and ureas without additional reagents (Noshita et al., 2016).
Scientific Research Applications
Dietary Supplements and Animal Health : One study discussed the effects of slow-release urea and rumen-protected methionine and histidine on dairy cows, highlighting improvements in lactation performance and urinary nitrogen efficiency (Giallongo et al., 2015).
Contact Urticaria from Diethyl Compounds : A study found that diethyl fumarate, a compound structurally related to diethyl ureidomalonate, can cause non-immunologic contact urticaria in human and guinea pig skin (Lahti & Maibach, 1985).
Antimicrobial Activity of Algal Extracts : Diethyl ether extracts, which share a functional group with diethyl ureidomalonate, were shown to have effective antimicrobial activities against various bacteria and yeast (Tuney et al., 2006).
Ursolic Acid in Obesity and Metabolic Disorders : Ursolic acid, though structurally different from diethyl ureidomalonate, demonstrates benefits in preventing and treating obesity-related metabolic complications (Katashima et al., 2017).
Heme Metabolism and Diethyl Maleate : Diethyl maleate, another diethyl compound, was shown to influence heme metabolism enzymes in rat kidneys (Maines, 1982).
Liver Health and Circadian Rhythm : Ursolic acid supplementation was found to improve liver health and reduce obesity-associated complications by modulating the circadian rhythm pathway in mice (Kwon et al., 2018).
Hepatocyte Protein Synthesis and Diethyl Maleate : Diethyl maleate's effects on protein synthesis in isolated rat hepatocytes were investigated, highlighting its impact on glutathione depletion without affecting protein synthesis (Goethals et al., 1983).
Neuroprotective Activities of Uncaria Rhynchophylla : The hook of Uncaria rhynchophylla (URE) showed neuroprotective activity against neurotoxicity in Parkinson's disease models (Shim et al., 2009).
Ureidomalonase in Pyrimidine Metabolism : The discovery of a novel enzyme, ureidomalonase, which hydrolyzes ureidomalonic acid to urea and malonic acid, reveals new insights into oxidative pyrimidine metabolism (Soong et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-(carbamoylamino)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQUVWDEJKFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304366 | |
Record name | DIETHYL UREIDOMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ureidomalonate | |
CAS RN |
500880-58-0 | |
Record name | DIETHYL UREIDOMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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